Home > Products > Screening Compounds P145766 > Everolimus EP impurity E
Everolimus EP impurity E - 1237826-25-3

Everolimus EP impurity E

Catalog Number: EVT-8951322
CAS Number: 1237826-25-3
Molecular Formula: C52H79NO14
Molecular Weight: 942.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Everolimus EP impurity E, also known by its Chemical Abstracts Service number 1237826-25-3, is a significant impurity associated with the pharmaceutical compound everolimus. Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized primarily in cancer therapy and organ transplantation to prevent rejection. The presence of impurities like Everolimus EP impurity E can affect the efficacy and safety of the drug, making its characterization and understanding critical for pharmaceutical development.

Source

Everolimus EP impurity E arises during the synthesis of everolimus, particularly as a byproduct in various synthetic pathways. The synthesis processes often involve complex chemical reactions that can lead to multiple impurities, including Everolimus EP impurity E. Its identification is crucial for quality control in pharmaceutical manufacturing.

Classification

Everolimus EP impurity E is classified as a chemical impurity and can be categorized under pharmaceutical impurities. It is essential to monitor such impurities to ensure compliance with regulatory standards and maintain drug safety.

Synthesis Analysis

Methods

Technical Details

The synthesis process may involve several derivatization steps where different protecting groups are used to stabilize reactive sites on the molecular structure during synthesis. The removal of these protecting groups is critical for obtaining the final product but can also lead to additional impurities if not managed correctly.

Molecular Structure Analysis

Structure

The molecular formula for Everolimus EP impurity E is C52H79NO14C_{52}H_{79}N_{O_{14}}. Its structure features multiple functional groups characteristic of macrolide antibiotics, including a complex ring structure typical of rapamycin derivatives.

Data

The compound's structural characteristics can be derived from various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which help elucidate its specific arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions

Everolimus EP impurity E can form through several reactions during the synthetic pathway of everolimus. These include:

  • Deprotection Reactions: Incomplete removal of protective groups can lead to residual structures that manifest as impurities.
  • Side Reactions: Secondary reactions involving starting materials or intermediates can yield various byproducts, including Everolimus EP impurity E.

Technical Details

Understanding these reactions requires detailed kinetic studies and optimization protocols to minimize the formation of unwanted impurities during synthesis.

Mechanism of Action

Process

Data

Research indicates that impurities like Everolimus EP impurity E could influence drug metabolism or efficacy by competing with the active compound for binding sites or altering metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

Everolimus EP impurity E has distinct physical properties that can be characterized through various analytical techniques:

  • Melting Point: Specific melting point data may be available through empirical studies.
  • Solubility: Solubility profiles in various solvents are essential for understanding its behavior in formulations.

Chemical Properties

Chemical properties include stability under different pH conditions and reactivity with other compounds. These properties are critical for determining how this impurity behaves in pharmaceutical formulations .

Applications

Scientific Uses

While Everolimus EP impurity E itself does not have direct therapeutic applications, understanding its formation and characteristics is crucial in pharmaceutical development. It serves as a marker for quality control in the production of everolimus, ensuring that formulations meet safety and efficacy standards. Furthermore, studying such impurities helps improve synthetic methodologies to enhance yield and purity in drug manufacturing processes .

Properties

CAS Number

1237826-25-3

Product Name

Everolimus EP impurity E

IUPAC Name

[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate

Molecular Formula

C52H79NO14

Molecular Weight

942.2 g/mol

InChI

InChI=1S/C52H79NO14/c1-31-16-12-11-13-17-32(2)43(62-8)28-39-21-19-37(7)52(61,67-39)49(58)50(59)53-23-15-14-18-40(53)51(60)66-44(34(4)26-38-20-22-42(65-30-54)45(27-38)63-9)29-41(55)33(3)25-36(6)47(57)48(64-10)46(56)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-40,42-45,47-48,57,61H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,42-,43+,44+,45+,47-,48+,52-/m1/s1

InChI Key

IUPNCBWADBCXHV-BYPOCAKSSA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC=O)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@H](C4)OC)OC=O)C)/C)O)OC)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.